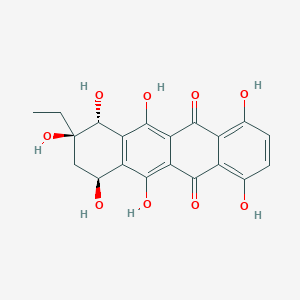
(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione: is a complex organic compound known for its unique structure and significant biological activities This compound is part of the naphthacenedione family, which is characterized by a tetracyclic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves several steps. One common method includes the reduction of a diastereomeric mixture using sodium borohydride (NaBH₄), followed by epimerization of the hydroxyl group at the C7 position through a Mitsunobu reaction and subsequent ester hydrolysis . These steps ensure the production of a highly pure target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Mitsunobu reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays.
Medicine: In medicine, (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit cell proliferation.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Doxorubicin: Another naphthacenedione derivative known for its anti-cancer properties.
Daunorubicin: Similar in structure and function, used in chemotherapy.
Epirubicin: A stereoisomer of doxorubicin with similar therapeutic applications.
Uniqueness: What sets (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione apart is its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its unique biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
17514-32-8 |
|---|---|
Formule moléculaire |
C20H18O9 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O9/c1-2-20(29)5-8(23)11-14(19(20)28)18(27)13-12(17(11)26)15(24)9-6(21)3-4-7(22)10(9)16(13)25/h3-4,8,19,21-23,26-29H,2,5H2,1H3/t8-,19+,20+/m0/s1 |
Clé InChI |
YCGOFCMTIPNCPZ-YZQYHBQDSA-N |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
SMILES isomérique |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
SMILES canonique |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
Synonymes |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















